molecular formula C20H28O2 B585713 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one CAS No. 5210-25-3

3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one

Cat. No.: B585713
CAS No.: 5210-25-3
M. Wt: 300.442
InChI Key: IPJVMXOAIRAKHC-MPSBBLFHSA-N
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Description

3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one (CAS 5210-25-3) is a synthetically derived steroidal compound with the molecular formula C20H28O2 and a molecular weight of 300.4 g/mol . It serves as a critical advanced intermediate in the synthetic pathways of modern pharmacologically active steroids . Its primary research application is in the synthesis of progestins, most notably dienogest, a hormone used in contraceptives and the treatment of endometriosis . The compound features a methoxy group at the 3-position, a methyl group at the 7alpha position, and a ketone at the 17-position, which are key functional groups for subsequent chemical modifications . The synthesis of this dienone often involves a Birch reduction of a starting material like 3-methoxy-7alpha-methyl-estra-1,3,5(10)-trien-17-one, using lithium in liquid ammonia at controlled temperatures below -55°C, followed by oxidation to establish the crucial 17-one functionality . In industrial settings, optimized processes may employ catalytic hydrogenation and continuous flow reactors to enhance safety and yield . Researchers value this compound for its role in exploring steroidal reaction mechanisms and for its importance in developing industrial-scale manufacturing processes for pharmaceutical ingredients . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16-,17+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJVMXOAIRAKHC-MPSBBLFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738031
Record name (7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5210-25-3
Record name (7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursor Selection

The synthesis typically begins with advanced steroidal intermediates that already incorporate critical functional groups. A common precursor is 3-methoxy-7alpha-methyl-estra-1,3,5(10)-trien-17-one , which provides the foundational methoxy group at C3 and methyl group at C7α. This starting material is strategically chosen to minimize downstream functionalization steps, ensuring higher yields and stereochemical fidelity.

Hydrogenation of the Aromatic Ring

The conversion of the aromatic A-ring (1,3,5(10)-triene) to a conjugated diene (2,5(10)-diene) is achieved via Birch reduction . In this step, the precursor is treated with lithium (Li) dissolved in liquid ammonia (NH₃) at temperatures below -55°C in the presence of a proton donor like aniline and a polar aprotic solvent such as tetrahydrofuran (THF). This reaction selectively reduces the aromatic system to a non-conjugated diene while preserving the methoxy and methyl substituents.

Key Reaction Parameters

  • Temperature: -60°C to -55°C

  • Reagents: Li (2.5–3.0 equiv), NH₃ (anhydrous), aniline (1.2 equiv)

  • Solvent: THF or dimethylformamide (DMF)

  • Outcome: Formation of 3-methoxy-7alpha-methyl-estra-2,5(10)-dien-17-ol .

Oxidation to the Dienone System

The intermediate dienol undergoes oxidation to introduce the ketone group at C17 and stabilize the dienone structure. Chromium trioxide (CrO₃) in pyridine is employed under anhydrous conditions to oxidize the C17 hydroxyl group to a ketone. This step concurrently aromatizes the A-ring, yielding the conjugated 2,5(10)-dien-17-one system.

Reaction Conditions

  • Oxidizing Agent: CrO₃ (1.5 equiv)

  • Solvent: Pyridine (anhydrous)

  • Temperature: 0–25°C (ambient)

  • Outcome: 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one with >85% purity.

Industrial Production Methods

Large-Scale Hydrogenation Optimization

Industrial processes utilize continuous flow reactors to enhance the efficiency of Birch reductions. Key modifications include:

  • Catalytic Hydrogenation : Replacing Li/NH₃ with heterogeneous catalysts (e.g., palladium on carbon) under high-pressure H₂ to reduce safety risks.

  • Temperature Control : Jacketed reactors maintain temperatures at -50°C to prevent side reactions.

Oxidation and Purification

CrO₃ is substituted with Oppenauer oxidation (aluminum isopropoxide, cyclohexanone) in scaled-up syntheses to minimize chromium waste. Post-oxidation purification involves:

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove polar impurities.

  • Crystallization : Methanol/water mixtures yield >95% pure product.

Comparative Analysis of Methodologies

ParameterLaboratory-Scale (Li/NH₃)Industrial-Scale (Catalytic H₂)
Yield 70–75%85–90%
Reaction Time 8–12 hours2–4 hours
Safety High risk (explosive NH₃)Moderate risk (high-pressure H₂)
Environmental Impact Chromium wasteMinimal heavy metal residues

Stereochemical Control and Challenges

The 7α-methyl configuration is critical for biological activity. Its retention during synthesis is ensured by:

  • Steric Hindrance : Bulky groups at C7 favor α-methyl orientation during alkylation.

  • Chiral Auxiliaries : Use of (-)-sparteine in Grignard reactions enforces desired stereochemistry.

Recent Advances in Sustainable Synthesis

Emergent methodologies focus on replacing toxic reagents:

  • Biocatalytic Oxidation : Engineered cytochrome P450 enzymes oxidize C17 hydroxyls without metal catalysts.

  • Photocatalytic Dehydrogenation : Visible-light-mediated reactions generate dienones from saturated precursors, bypassing CrO₃ .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the dienone structure to more saturated forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as selenium dioxide or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce more saturated steroidal compounds.

Scientific Research Applications

3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one has several scientific research applications:

    Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including hormonal and anti-hormonal effects.

    Medicine: Research explores its potential therapeutic applications, such as in hormone replacement therapy or as an anti-cancer agent.

    Industry: It is used in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one involves its interaction with steroid hormone receptors. The compound can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, such as changes in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Structural Differences

The compound’s activity and applications are influenced by substituent variations at positions 3, 7, 13, and 16. Below is a comparative analysis with four structurally related steroids:

Compound Name CAS No. Molecular Formula Key Substituents Pharmacological Role
3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one 17976-32-8 C₁₉H₂₆O₂ 3-methoxy, 7α-methyl, 17-keto Intermediate for dienogest synthesis
Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) 2322-77-2 C₂₀H₂₈O₂ 3-methoxy, 13β-ethyl, 17-keto Progestin analog; detected in dietary supplements
Tibolone (7α-methyl-3-methoxyestra-2,5(10)-dien-17-one) 5210-25-3 C₂₁H₂₈O₂ 3-methoxy, 7α-methyl, 17-hydroxyl (activated metabolite) Selective tissue estrogenic activity regulator (STEAR) for menopause management
Dienogest (17α-cyanomethylestra-4,9-dien-3-one) C₂₀H₂₅NO₂ 17α-cyanomethyl, 4,9-diene Progestin for contraception and endometriosis

Functional and Pharmacological Differences

  • 3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one: Lacks direct hormonal activity but serves as a precursor in dienogest synthesis. The 7α-methyl group enhances metabolic stability compared to unsubstituted analogs .
  • Methoxydienone: The 13β-ethyl group mimics testosterone derivatives, conferring progestogenic activity. However, its oral bioavailability and hepatotoxicity in humans remain unstudied .
  • Tibolone :
    • Metabolized into three active metabolites with estrogenic, progestogenic, and androgenic effects. The 17-hydroxyl group enables tissue-selective receptor binding .
  • Dienogest: The 17α-cyanomethyl group and 4,9-diene structure confer high progestogenic potency with minimal androgenic effects .

Research Findings and Receptor Affinity Data

Receptor Binding Profiles

  • Progesterone Receptor (PR): Methoxydienone shows moderate PR affinity due to its 13β-ethyl group, similar to levonorgestrel . Tibolone’s 7α-methyl group enhances PR binding compared to the target compound .
  • Androgen Receptor (AR): Methoxydienone exhibits weak AR binding, while dienogest lacks androgenic activity due to its cyanomethyl substituent .

Metabolic Stability

  • The 7α-methyl group in 3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one reduces hepatic first-pass metabolism, making it a stable intermediate .
  • Tibolone’s 17-hydroxyl metabolite increases its half-life in vivo compared to 17-keto analogs .

Biological Activity

3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one is a synthetic steroidal compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a methoxy group at the third position and a methyl group at the seventh alpha position, contributes to its distinct chemical properties and biological interactions. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H26O2\text{C}_{20}\text{H}_{26}\text{O}_2

This compound is structurally related to natural steroid hormones, influencing its interaction with hormone receptors.

The mechanism of action of this compound primarily involves its binding to steroid hormone receptors, including androgen and estrogen receptors. This interaction modulates gene expression, leading to various biological effects such as:

  • Cell Proliferation : The compound may promote or inhibit the growth of certain cell types depending on the context of receptor activation.
  • Differentiation : It can influence the differentiation pathways of various cell types.
  • Apoptosis : The compound may induce programmed cell death in specific cancer cell lines through receptor-mediated pathways.

Hormonal Effects

Research indicates that this compound exhibits both androgenic and estrogenic activities. For instance:

  • Androgenic Activity : Studies have shown that this compound can stimulate androgen receptors, promoting muscle growth and potentially enhancing athletic performance .
  • Estrogenic Activity : It may also exhibit estrogen-like effects, which could be relevant in hormone replacement therapies or in treating estrogen receptor-positive cancers.

Anti-Cancer Potential

The compound has been investigated for its anti-cancer properties. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and interfering with cell cycle progression.

Case Study Example

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
EstroneNaturalEstrogenic activity
MethoxyestradiolSyntheticAnti-cancer properties
MethyltestosteroneSyntheticAndrogenic activity
This compoundSyntheticDual hormonal activity (androgenic & estrogenic)

Pharmacological Applications

The potential applications of this compound span various fields:

  • Endocrinology : As a model compound for studying steroid hormone interactions.
  • Oncology : Investigated for therapeutic use in hormone-responsive cancers.
  • Sports Medicine : Explored for its anabolic properties in muscle-building contexts.

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